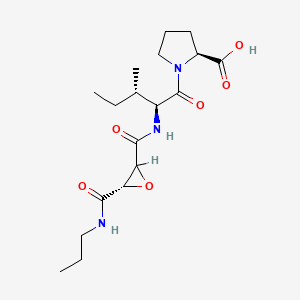

N-(3-Propylcarbamoyloxirane-2-Carbonyl)-Isoleucyl-Proline

Description

Significance of Cysteine Protease Inhibition in Biomedical Research

Cysteine proteases utilize a cysteine residue in their active site to cleave peptide bonds. patsnap.com This class of enzymes is involved in numerous essential physiological processes, such as protein degradation in lysosomes, antigen processing, and the activation of signaling molecules. patsnap.comjcancer.orgresearchgate.net Their aberrant activity has been implicated in the onset and progression of a wide range of diseases, including cancer, neurodegenerative disorders, inflammatory conditions, and infectious diseases. patsnap.comresearchgate.netpatsnap.complos.orgresearchgate.net

The ability to selectively inhibit the activity of specific cysteine proteases provides researchers with invaluable tools to dissect their roles in these complex biological and pathological processes. patsnap.compatsnap.com Inhibitors can help elucidate the specific functions of individual proteases, differentiate between the roles of different members within a protease family, and offer potential therapeutic strategies by modulating disease-associated proteolytic pathways. patsnap.compatsnap.comresearchgate.net For instance, inhibitors targeting cysteine proteases have shown promise in preclinical models of cancer by potentially halting tumor progression, invasion, and metastasis. patsnap.compatsnap.com In infectious diseases, inhibiting parasitic cysteine proteases can disrupt the parasite's life cycle. patsnap.compatsnap.comresearchgate.net Modulating cysteine protease activity is also being explored for managing protein aggregation in neurodegenerative diseases and controlling inflammation in autoimmune disorders. patsnap.complos.orgresearchgate.net The development of selective and potent inhibitors is crucial for advancing medical science and patient care. patsnap.com

Overview of Cathepsin B as a Research Target

Cathepsin B (CatB) is a well-characterized lysosomal cysteine protease belonging to the papain family. jcancer.orgplos.orgnih.govresearchgate.net It is abundantly and ubiquitously expressed in mammalian cells and traditionally functions in the acidic environment of lysosomes, participating in intracellular protein degradation and turnover. jcancer.orgplos.orgnih.gov However, research has revealed that Cathepsin B plays multifaceted roles beyond lysosomal degradation and is involved in a variety of physiological processes, including wound healing, apoptosis, and hormone activation. jcancer.orgplos.orgresearchgate.net

Importantly, Cathepsin B is frequently upregulated in various pathological conditions, making it a significant research target. researchgate.netplos.orgresearchgate.netrsc.orgnih.gov Its elevated activity has been associated with the development and progression of numerous human diseases, including cancer, where it contributes to tumor growth, invasion, and metastasis. patsnap.comresearchgate.netpatsnap.complos.orgresearchgate.netrsc.orgacs.org In neurodegenerative diseases like Alzheimer's and Parkinson's, Cathepsin B is implicated in abnormal protein aggregation and neuroinflammation. patsnap.complos.orgfrontiersin.org Furthermore, dysregulation of Cathepsin B activity is linked to inflammatory and autoimmune disorders, as well as cardiovascular diseases. patsnap.complos.orgnih.gov Given its critical roles in these diverse pathologies, targeting Cathepsin B holds significant interest for therapeutic development and as a subject of intense biomedical research. plos.orgresearchgate.netrsc.orghilarispublisher.com

Historical Context of CA-074 Development as a Research Tool

The development of CA-074 is rooted in the search for selective inhibitors of cysteine proteases, particularly Cathepsin B. Early research in this area utilized natural products like E-64, an irreversible cysteine protease inhibitor isolated from Aspergillus japonicus. patsnap.comgoogle.com E-64 served as a foundational structure for the design of more specific inhibitors. google.comnih.gov

CA-074, a synthetic epoxysuccinyl peptide, was developed as an analog of E-64 with improved selectivity for Cathepsin B. google.combio-gems.com Its development aimed to create a research tool that could more specifically inhibit Cathepsin B activity, allowing researchers to better understand its distinct roles compared to other cysteine proteases like Cathepsin H and L. bio-gems.comcaymanchem.comebi.ac.uk The inhibition of Cathepsin B by CA-074 was first described in 1991. ebi.ac.uktocris.com

CA-074 is characterized as a selective and irreversible inhibitor of Cathepsin B. caymanchem.comebi.ac.ukacs.orgnih.govnih.gov Studies have shown that CA-074 exhibits significantly greater inhibitory effect on rat Cathepsin B compared to Cathepsin H and L. bio-gems.comcaymanchem.com Its selectivity for Cathepsin B is attributed, in part, to the interaction between the inhibitor and the 'occluding loop' of the enzyme, as well as specific interactions between the inhibitor's C-terminal carboxylate group and residues in the enzyme's S2' subsite at acidic pH. ebi.ac.uknih.govacs.orgresearchgate.net

While CA-074 itself has low cell permeability due to its charged nature, a methyl ester derivative, CA-074Me, was developed to improve intracellular delivery. google.combenthamopen.commerckmillipore.commerckmillipore.com CA-074Me is a cell-permeable analog that is converted to the active CA-074 by intracellular esterases. google.comresearchgate.netbenthamopen.commerckmillipore.com However, studies have indicated that while CA-074Me improves cellular penetration, it may exhibit lower selectivity compared to CA-074 and can also inactivate Cathepsin L under reducing conditions within cells. benthamopen.com

Despite these considerations regarding CA-074Me's selectivity, CA-074 and its derivative have been extensively utilized as research tools to investigate the biological functions of Cathepsin B in various cellular and physiological contexts, including studies on cancer metastasis, neuroprotection, and inflammation. bio-gems.comcaymanchem.comtocris.comacs.orgnih.govnih.govresearchgate.netresearchgate.net

Key Research Findings on CA-074 Inhibition:

Research has provided detailed insights into the inhibitory properties of CA-074. Studies evaluating the potency and selectivity of CA-074 for Cathepsin B inhibition under different pH conditions have shown that it is most effective at acidic pH (around 4.6), which is characteristic of lysosomes. acs.orgnih.govnih.govacs.orgresearchgate.net At neutral pH (around 7.2), its inhibitory potency is significantly reduced. acs.orgnih.govnih.govacs.orgresearchgate.net This pH-dependent inhibition is influenced by the C-terminal carboxyl group of CA-074. nih.govacs.org

The irreversible nature of CA-074 inhibition has been demonstrated through dilution experiments, confirming its mechanism of action involving covalent modification of the catalytic cysteine residue of Cathepsin B. ebi.ac.ukacs.orgnih.govacs.org

Selectivity studies have shown that CA-074 maintains high specificity for Cathepsin B over other cysteine cathepsins, such as Cathepsin C, H, K, V, and X, particularly at acidic and neutral pH conditions, although some inhibition of Cathepsin S has been observed at higher concentrations. bio-gems.comcaymanchem.comebi.ac.ukacs.orgnih.govnih.govresearchgate.netmdpi.com

The following table summarizes some key inhibitory data for CA-074:

| Enzyme | Inhibition Type | Ki (nM) or IC50 (μM) | pH | Reference |

| Rat Cathepsin B | Selective, Irreversible | 0.0087 μM (Ki) | Not specified | caymanchem.com |

| Rat Cathepsin H | Inhibitor | 75 μM (Ki) | Not specified | caymanchem.com |

| Rat Cathepsin L | Inhibitor | 233 μM (Ki) | Not specified | caymanchem.com |

| Cathepsin B | Inhibitor | 2-5 nM (Ki) | Not specified | tocris.com |

| Cathepsin H | Inhibitor | 40-200 μM (Ki) | Not specified | tocris.com |

| Cathepsin L | Inhibitor | 40-200 μM (Ki) | Not specified | tocris.com |

| Cathepsin B | Inhibitor | 58 nM (IC50) | 4.6 | acs.orgacs.org |

| Cathepsin B | Inhibitor | 440 nM (IC50) | 5.5 | acs.orgacs.org |

| Cathepsin B | Inhibitor | 7230 nM (IC50) | 7.2 | acs.orgacs.org |

| Cathepsin B | Inhibitor | 22 nM (KI) | 4.6 | acs.orgacs.org |

| Cathepsin B | Inhibitor | 211 nM (KI) | 5.5 | acs.orgacs.org |

| Cathepsin B | Inhibitor | 1.98 μM (KI) | 7.2 | acs.orgacs.org |

| Papain | Inhibitor | >5000 s (Half-time at 10 μM) | Not specified | ebi.ac.uk |

| Cathepsin H | Inhibitor | >5000 s (Half-time at 10 μM) | Not specified | ebi.ac.uk |

| Cathepsin L | Inhibitor | >5000 s (Half-time at 10 μM) | Not specified | ebi.ac.uk |

| Cathepsin B | Inhibitor | 0.6 s (Half-time at 10 μM) | Not specified | ebi.ac.uk |

Note: The type of inhibition (Ki or IC50) and specific conditions (like pH) can influence the observed potency.

This data highlights CA-074's potency and selectivity for Cathepsin B, particularly in acidic environments, making it a valuable tool for researchers studying the specific roles of this protease.

Structure

2D Structure

Properties

CAS No. |

134448-10-5 |

|---|---|

Molecular Formula |

C18H31N3O6 |

Molecular Weight |

385.5 g/mol |

IUPAC Name |

(2S)-1-[(2S,3S)-2-[[(3S)-3-hydroxy-4-oxo-4-(propylamino)butanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C18H31N3O6/c1-4-8-19-16(24)13(22)10-14(23)20-15(11(3)5-2)17(25)21-9-6-7-12(21)18(26)27/h11-13,15,22H,4-10H2,1-3H3,(H,19,24)(H,20,23)(H,26,27)/t11-,12-,13-,15-/m0/s1 |

InChI Key |

UDNIFTKCMDIXFC-ABHRYQDASA-N |

Isomeric SMILES |

CCCNC(=O)[C@@H]1C(O1)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N2CCC[C@H]2C(=O)O |

Canonical SMILES |

CCCNC(=O)C1C(O1)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-((S)-3-methyl-2-(((2S,3S)-3-propylcarbamoyl-oxiranecarbonyl)-amino)-pentanoyl)-pyrrolidine-2-carboxylic acid CA 074 CA-074 N-(3-propylcarbamoyloxirane-2-carbonyl)-isoleucyl-proline nPrHN-(2S,3S)-tEps-Ile-Pro-OH |

Origin of Product |

United States |

Molecular and Biochemical Characterization of Ca 074 As a Protease Inhibitor

Mechanism of Cathepsin B Inhibition by CA-074

The interaction between CA-074 and cathepsin B is characterized by a specific and permanent inactivation of the enzyme, driven by the inhibitor's chemical structure which facilitates covalent bonding within the enzyme's active site.

Irreversible Inhibitory Mechanism of CA-074

CA-074 functions as an irreversible inhibitor of cathepsin B. sigmaaldrich.comresearchgate.net This has been demonstrated through dilution experiments where the enzyme does not regain activity after being incubated with the inhibitor and subsequently diluted. acs.orgresearchgate.netnih.gov The lack of recovery of cathepsin B activity confirms that the inhibition is not transient but permanent. acs.orgresearchgate.netnih.gov This irreversible mechanism holds true across a range of pH conditions, from the acidic environment of the lysosome (pH 4.6) to neutral pH (7.2). acs.orgresearchgate.netnih.gov The proposed mechanism is based on the formation of a stable, covalent bond between the inhibitor and the enzyme. hzdr.de

Epoxysuccinyl Chemical Class and Structural Interactions with Cathepsin B

CA-074 belongs to the epoxysuccinyl peptide class of inhibitors. acs.orgnih.govhzdr.decaymanchem.com It was developed as a synthetic analogue of E-64, a natural product that irreversibly inhibits a broad range of cysteine proteases. nih.govmedchemexpress.com The key functional group responsible for the inhibitory action is the epoxide ring (oxirane). hzdr.denih.gov

The inhibition mechanism involves a nucleophilic attack by the thiol group of the active site cysteine residue (Cys29) on one of the carbon atoms of the epoxide ring. hzdr.de This attack leads to the opening of the ring and the formation of a stable thioether covalent bond between the inhibitor and the enzyme, effectively and irreversibly inactivating it. hzdr.de The specificity of CA-074 for cathepsin B over other cathepsins, such as L and H, is attributed to structural features outside the epoxysuccinyl group, particularly the C-terminal proline with its free carboxyl group. nih.govnih.gov This carboxyl group is crucial for the inhibitor's potent and selective interaction with cathepsin B. nih.govnih.gov

Molecular Docking and Active Site Binding Analysis of CA-074 to Cathepsin B

Molecular docking studies have provided detailed insights into the binding of CA-074 to the active site of cathepsin B. acs.orgnih.govresearchgate.netresearchgate.net The inhibitor occupies the substrate-binding cleft, interacting with several subsites from S2 to S2'. nih.govresearchgate.netresearchgate.netresearchgate.net

A critical interaction for the specificity of CA-074 is the binding of its C-terminal proline residue to the S2' subsite of cathepsin B. acs.orgnih.govnih.gov This interaction is stabilized by strong ionic bonds and charge-assisted hydrogen bonds between the inhibitor's free carboxylate group and the imidazole (B134444) nitrogens of two key histidine residues, His110 and His111, located in the enzyme's occluding loop. acs.orgnih.govresearchgate.netnih.gov This specific interaction with the occluding loop, a unique structural feature of cathepsin B, is a primary determinant of CA-074's selectivity. hzdr.denih.gov The binding is further stabilized by nonpolar interactions between the proline ring of CA-074 and Ile-193 of the enzyme. nih.gov The orientation of CA-074 in the active site is similar at both acidic and neutral pH, though the strength of the ionic interactions changes, contributing to its pH-dependent potency. acs.orgresearchgate.net

Inhibitory Potency and Kinetic Parameters of CA-074

The effectiveness of CA-074 as a cathepsin B inhibitor is quantified by its inhibitory potency (IC50) and kinetic parameters (Ki), which are highly dependent on inhibitor concentration and the pH of the environment.

Concentration-Dependent Inhibition and IC50/Ki Values for Cathepsin B

CA-074 is a highly potent inhibitor of cathepsin B, exhibiting inhibitory activity in the nanomolar range. nih.govmedchemexpress.com Its potency is concentration-dependent, with higher concentrations leading to greater inhibition of enzyme activity. caymanchem.com The reported half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values highlight its strong affinity for cathepsin B.

| Parameter | Value | Enzyme Source | Conditions | Reference |

|---|---|---|---|---|

| IC50 | 2.24 nM | Rat Liver Cathepsin B | Not specified | sigmaaldrich.com |

| IC50 | 6 nM | Purified Cathepsin B | pH 4.6 | acs.orgnih.govresearchgate.net |

| IC50 | 44 nM | Purified Cathepsin B | pH 5.5 | nih.govresearchgate.net |

| IC50 | 723 nM | Purified Cathepsin B | pH 7.2 | acs.orgnih.govresearchgate.net |

| Ki | 2-5 nM | Purified Cathepsin B | Not specified | medchemexpress.com |

| Ki | 8.7 nM (0.0087 µM) | Rat Cathepsin B | Not specified | caymanchem.com |

| Ki | 22 nM | Purified Cathepsin B | pH 4.6 | acs.orgnih.govresearchgate.net |

| Ki | 211 nM | Purified Cathepsin B | pH 5.5 | acs.orgnih.govresearchgate.net |

| Ki | 1.98 µM (1980 nM) | Purified Cathepsin B | pH 7.2 | acs.orgnih.govresearchgate.net |

pH-Dependent Inhibition Kinetics and Potency of CA-074

The inhibitory potency of CA-074 against cathepsin B is markedly dependent on pH. acs.orgnih.govnih.gov The compound is most effective in acidic conditions, which mimic the environment of the lysosome where cathepsin B is typically most active. acs.orgnih.govnih.gov As the pH increases towards neutral, the potency of CA-074 decreases significantly. acs.orgnih.govresearchgate.net

Specifically, CA-074 is over 100-fold more potent at a lysosomal pH of 4.6 (IC50 = 6 nM) compared to a neutral pH of 7.2 (IC50 = 723 nM). acs.orgnih.govnih.govresearchgate.net At pH 5.5, a condition used in many original studies, the potency is intermediate (IC50 = 44 nM). acs.orgnih.govresearchgate.net This pH dependence is critical for its function and is directly linked to the protonation state of key residues in the enzyme's active site and the inhibitor itself. acs.orgnih.gov

Molecular docking studies suggest that the enhanced potency at acidic pH is due to stronger ionic interactions between the C-terminal carboxylate of CA-074 and the protonated histidine residues (His110 and His111) in the S2' subsite of cathepsin B. acs.orgsigmaaldrich.comnih.govresearchgate.netresearchgate.net At neutral pH, these interactions are weaker, leading to reduced binding affinity and lower inhibitory potency. researchgate.netresearchgate.net

| Compound | pH | IC50 | Ki | Reference |

|---|---|---|---|---|

| CA-074 | 4.6 | 6 nM | 22 nM | acs.orgnih.govresearchgate.net |

| CA-074 | 5.5 | 44 nM | 211 nM | acs.orgnih.govresearchgate.net |

| CA-074 | 7.2 | 723 nM | 1.98 µM | acs.orgnih.govresearchgate.net |

| CA-074Me | 4.6 | 8.9 µM | 52 µM | acs.orgresearchgate.netnih.gov |

| CA-074Me | 5.5 | 13.7 µM | 56 µM | acs.orgresearchgate.netnih.gov |

| CA-074Me | 7.2 | 7.6 µM | 29 µM | acs.orgresearchgate.netnih.gov |

Role of C-terminal Carboxyl Group in pH-Dependent Inhibition

The inhibitory potency of CA-074 against cathepsin B is significantly influenced by pH, a characteristic directly attributable to its C-terminal proline carboxyl group. nih.govnih.govsigmaaldrich.com This pH-dependent inhibition is a critical feature of its molecular interaction with the enzyme. nih.gov Research has demonstrated that CA-074 is most effective at inhibiting cathepsin B in acidic environments, which mimic the lysosomal compartments where cathepsin B is predominantly active. nih.govnih.gov

Specifically, the potency of CA-074 increases as the pH decreases from neutral to acidic. nih.gov At an acidic pH of 4.6, CA-074 exhibits nanomolar potency, being over 100-fold more potent than at a neutral pH of 7.2. nih.govnih.govsigmaaldrich.com At pH 5.5, a condition often used in in vitro assays, CA-074's potency is approximately 7-fold lower than at pH 4.6 but still significantly higher than at neutral pH. nih.govacs.org

The necessity of the free C-terminal carboxyl group for this pH-dependent activity is unequivocally demonstrated by studies involving the methylation of this group. nih.govnih.govsigmaaldrich.com When the C-terminal proline of CA-074 is methylated, forming CA-074 methyl ester (CA-074Me), the pH-dependent inhibition of cathepsin B is abolished. nih.govnih.govacs.org This modification results in a weak inhibitor at both acidic and neutral pH conditions. nih.gov Molecular docking studies suggest that the pH-dependent ionic interactions occur between the C-terminal carboxylate of CA-074 and histidine residues (His110 and His111) in the S2' subsite of cathepsin B, interactions that are altered at neutral pH. nih.govnih.govresearchgate.net

| pH | IC50 (nM) | Relative Potency |

|---|---|---|

| 4.6 | ~6.3 | Highest |

| 5.5 | 44 | Intermediate |

| 7.2 | ~756 | Lowest |

Selectivity Profile of CA-074 Across Cysteine Cathepsins

Specificity for Cathepsin B over Other Cathepsin Family Members (L, H, S, C, K, V, X)

CA-074 is renowned for its high selectivity for cathepsin B over other members of the cysteine cathepsin family. nih.govtocris.commedchemexpress.com This specificity has been consistently demonstrated across various experimental conditions. nih.gov At an acidic pH of 4.6, a high concentration of CA-074 (16 μM) shows no inhibitory effect on cathepsins C, H, and L, and only minor effects on cathepsins K, S, V, and X. acs.org

Similarly, at pH 5.5, CA-074 does not affect cathepsins C, H, L, K, V, and X, although it does show some inhibition of cathepsin S, but with a potency approximately 109-fold lower than its inhibition of cathepsin B. nih.govacs.org At a neutral pH of 7.2, CA-074 remains highly selective, with no effect on cathepsins C, H, K, and V at 16 μM. nih.govacs.org The high degree of selectivity is a key attribute that makes CA-074 a valuable tool for studying the specific functions of cathepsin B. nih.gov

| Cathepsin | Inhibition by 16 μM CA-074 |

|---|---|

| Cathepsin B | Potent Inhibition (IC50 = 44 nM) |

| Cathepsin C | No Effect |

| Cathepsin H | No Effect |

| Cathepsin K | No Effect |

| Cathepsin L | No Effect |

| Cathepsin S | Inhibited (IC50 = 4.8 μM) |

| Cathepsin V | No Effect |

| Cathepsin X | No Effect |

Modulation of Selectivity by Reducing Conditions (Dithiothreitol, Glutathione)

While CA-074 is highly selective for cathepsin B under standard assay conditions, its specificity can be altered in the presence of reducing agents such as dithiothreitol (B142953) (DTT) and glutathione (B108866) (GSH). benthamopen.comresearchgate.netuea.ac.uk Research has shown that under reducing conditions, both CA-074 and its methyl ester, CA-074Me, can also inactivate cathepsin L. benthamopen.comresearchgate.netuea.ac.uk

This loss of selectivity is an important consideration for in vitro and in vivo studies, as the intracellular environment is a reducing one. benthamopen.comuea.ac.uk The presence of thiols like DTT and GSH appears to enable the inhibition of cathepsin L by these compounds, a phenomenon not observed in their absence. benthamopen.com For instance, in the presence of DTT, the IC50 value of CA-074 for cathepsin L was determined to be 1.5 μM, significantly reducing its selectivity for cathepsin B. benthamopen.com This finding suggests that the involvement of cathepsin B in various physiological and pathological processes, as determined by the use of these inhibitors, may need re-evaluation in light of the potential for off-target inhibition of cathepsin L in the reducing intracellular milieu. benthamopen.comresearchgate.netuea.ac.uk

CA-074 Methyl Ester (CA-074Me) as a Prodrug in Research

Conversion by Intracellular Esterases to CA-074

CA-074Me, the methyl ester derivative of CA-074, is widely used as a prodrug to study the function of intracellular cathepsin B. nih.govnih.govsigmaaldrich.comselleckchem.comdrugbank.com Due to its esterified C-terminal carboxyl group, CA-074Me is more membrane-permeable than its parent compound, CA-074. selleckchem.com Once inside the cell, intracellular esterases hydrolyze the methyl ester, converting CA-074Me back into the active inhibitor, CA-074. nih.govnih.govsigmaaldrich.comselleckchem.comdrugbank.com This intracellular conversion is a critical step for the inhibition of cathepsin B within living cells. selleckchem.com

Differential Intracellular Selectivity and Permeability Compared to CA-074

The use of CA-074Me as a cell-permeable prodrug presents both advantages and complexities regarding its intracellular selectivity. selleckchem.com While its enhanced permeability allows for the effective delivery of the inhibitor into cells, the intracellular environment can affect its target specificity. benthamopen.comselleckchem.com

As mentioned previously, the reducing intracellular milieu can lead to the inactivation of both cathepsin B and cathepsin L by the converted CA-074. benthamopen.comnih.govdartmouth.eduresearchgate.net Some studies have found that CA-074Me can inactivate both cathepsins within murine fibroblasts. nih.govdartmouth.eduresearchgate.net In contrast, the direct application of the less permeable CA-074 to cells has been shown to result in the selective inhibition of endogenous cathepsin B, with intracellular cathepsin L remaining unaffected. nih.govdartmouth.eduresearchgate.net This suggests that while CA-074Me is an effective tool for inhibiting intracellular cathepsin B, careful consideration of its potential off-target effects on cathepsin L within the cellular context is warranted. nih.govdartmouth.eduresearchgate.net

Cellular and Subcellular Research on Ca 074 Effects

Impact of CA-074 on Lysosomal Proteolytic Pathways

CA-074 is a highly effective and selective inhibitor of cathepsin B, particularly under the acidic conditions characteristic of the lysosome (pH 4.6). acs.orgnih.gov Its potency is significantly influenced by pH, being most effective at acidic pH and considerably less so at neutral pH. acs.orgnih.gov This pH-dependent inhibition is a critical feature, as cathepsin B can be translocated to different cellular compartments with varying pH levels. acs.orgnih.gov

The inhibitory mechanism of CA-074 is irreversible, meaning it forms a stable complex with the enzyme, permanently inactivating it. acs.orgnih.gov Studies have demonstrated that while CA-074 is highly selective for cathepsin B, its cell-permeable methyl ester prodrug, CA-074Me, can also inactivate cathepsin L within cells. researchgate.net However, CA-074 itself maintains its selectivity for cathepsin B within living cells. researchgate.net

The selectivity of CA-074 for cathepsin B over other related cysteine cathepsins, such as H and L, has been well-documented. apexbt.com At a concentration of 16 μM and a pH of 4.6, CA-074 shows minimal to no effect on cathepsins C, H, K, L, S, V, and X. acs.org

| pH | IC50 Value (nM) |

|---|---|

| 4.6 | 6 |

| 5.5 | 44 |

| 7.2 | 723 |

As a key protease within the lysosome, cathepsin B plays a significant role in the degradation of proteins delivered to this organelle through endocytosis, phagocytosis, and autophagy. acs.org By inhibiting cathepsin B, CA-074 can modulate the turnover of specific protein substrates. This has been observed in studies where the degradation of certain proteins is impeded in the presence of the inhibitor. For example, the use of CA-074 has been shown to affect the processing of proteins involved in apoptosis, such as those of the Bcl-2 family. nih.gov

Under various pathological conditions, the integrity of the lysosomal membrane can be compromised, leading to the leakage of its contents, including cathepsin B, into the cytosol. nih.gov Once in the cytosol, which has a neutral pH of approximately 7.2, cathepsin B can cleave a different set of substrates, contributing to cellular dysfunction and death. acs.orgnih.gov CA-074's reduced inhibitory activity at neutral pH is a crucial consideration in studies of cytosolic cathepsin B. acs.orgnih.gov

Research has shown that CA-074 can influence the cytosolic/lysosomal ratio of cathepsin B. dergipark.org.tr In a model of focal cerebral ischemia, an increase in the cytosolic/lysosomal ratio of cathepsin B was observed, which was significantly reduced by treatment with CA-074. dergipark.org.tr Furthermore, cathepsin B can also be secreted into the extracellular space, where it can degrade components of the extracellular matrix. nih.gov The activity of extracellular cathepsin B, which would be at a neutral pH, is less affected by CA-074. acs.orgnih.gov

CA-074 and Programmed Cell Death Pathways

The involvement of lysosomal proteases, particularly cathepsin B, in the regulation of programmed cell death is an area of intense research. CA-074 has been a valuable tool in dissecting the specific contributions of cathepsin B to these complex signaling cascades.

Apoptosis is a form of programmed cell death characterized by distinct morphological features, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. researchgate.net Cathepsin B has been implicated in the apoptotic cascade through its ability to cleave and activate pro-apoptotic proteins, such as Bid. nih.govresearchgate.net

The use of CA-074 has demonstrated a protective effect against apoptosis in certain cellular models. For instance, in a study on enteric glial cells, the specific cathepsin B inhibitor CA-074Me was found to inhibit apoptosis induced by Clostridioides difficile toxin B. uni.lu Similarly, in a model of focal cerebral ischemia, CA-074 was able to significantly reduce the number of apoptotic neurons. dergipark.org.tr This anti-apoptotic effect is often associated with the inhibition of caspase activation, as cathepsin B can act upstream of caspases in the apoptotic pathway. dergipark.org.tr In U2OS osteosarcoma cells, CA-074Me was shown to protect against TRAIL-mediated apoptosis by delaying the cleavage of Bid. researchgate.net

| Cell Model | Inducer of Apoptosis | Effect of CA-074Me | Observed Mechanism |

|---|---|---|---|

| Enteric Glial Cells | Clostridioides difficile Toxin B | Inhibition of apoptosis by 35% | Increased pro-apoptotic cleavage of caspase-3 and -7 |

| U2OS Osteosarcoma Cells | TRAIL | Protection from apoptosis | Delayed cleavage of Bid |

In addition to apoptosis, cells can undergo other forms of programmed cell death, such as necroptosis and pyroptosis, which are generally more pro-inflammatory. researchgate.netuconn.eduscience.gov Research suggests that cathepsins also play a role in these necrotic cell death pathways. nih.govnih.gov

Studies have indicated that the cathepsin B-selective inhibitor CA-074Me can block various forms of programmed necrosis. nih.govnih.gov However, it has been discovered that this blockade may not be due to the direct inhibition of cathepsin B itself, but rather by targeting other cathepsins or upstream events. nih.govnih.gov For example, in the context of pyroptosis, a form of inflammatory cell death, CA-074Me has been shown to block an event upstream of caspase-1 activation. nih.gov Similarly, in lysosome-mediated necrosis induced by Leu-Leu-OMe (LLOMe), CA-074Me appears to interfere with an event upstream of cathepsin C activation. nih.govnih.gov Interestingly, the effect of CA-074Me can be cell-type specific. For instance, while it blocks LLOMe-induced killing in most myeloid cells, it has no impact on this process in neutrophils. nih.govnih.gov

Interplay with Caspase Activity in Cell Death Research

The chemical compound CA-074 and its cell-permeable methyl ester, CA-074-Me, have been utilized in studies to investigate the role of the lysosomal cysteine protease cathepsin B in programmed cell death, a process often mediated by a family of proteases known as caspases. nih.govnih.gov Research has revealed a complex interplay between cathepsin B activity, its inhibition by CA-074, and the activation of caspase cascades during apoptosis.

In some cellular contexts, the inhibition of cathepsin B by CA-074 or its derivatives has been shown to block apoptotic events. For instance, studies in oral squamous cell carcinoma (OSCC) cell lines demonstrated that CA-074-Me could block TRAIL-induced apoptosis. nih.gov This inhibition was associated with a reduction in the activation of caspase-3, cleavage of Bid and poly-ADP-ribose polymerase (PARP), and the release of cytochrome c. nih.gov This suggests that in certain cancer cells, cathepsin B acts upstream of the mitochondrial apoptotic pathway and caspase activation.

However, the relationship is not always straightforward, and some studies suggest that CA-074-Me may have cathepsin B-independent effects on cell death pathways. nih.gov For example, it has been reported that CA-074-Me can suppress cell death through mechanisms that are independent of its inhibitory action on cathepsin B, potentially by affecting multiple cathepsins at concentrations typically used in research. researchgate.net

Further research into the effects of CA-074 on caspase-1 activation has shown that the block of nigericin-induced caspase-1 activation by CA-074-Me occurs upstream of caspase-1 itself. researchgate.net This indicates that cathepsin B activity is a prerequisite for caspase-1-mediated maturation of interleukin-18 (IL-18). researchgate.net In studies involving enteric glial cells, a specific inhibitor of cathepsin B, CA-074-Me, was found to inhibit apoptosis induced by Clostridioides difficile toxin B (TcdB) by approximately 35%. uni.lu Interestingly, this inhibition was accompanied by a significant increase in the pro-apoptotic cleavage of caspase-3 and caspase-7, highlighting the intricate and sometimes compensatory interactions between these protease families during TcdB-induced apoptosis. uni.lu

It is also important to note that some research points to the potential for CA-074 and CA-074-Me to inhibit other cathepsins, such as cathepsin L, under certain intracellular conditions, which could complicate the interpretation of their effects on caspase-mediated cell death. researchgate.net The activation of caspases is a central event in many forms of apoptosis, and understanding how inhibitors like CA-074 modulate this process is crucial for elucidating the precise role of cathepsin B in cell death. nih.govnih.gov

Research on CA-074 in Cellular Invasion and Motility Studies

Inhibition of Cancer Cell Invasion in In Vitro Assays

CA-074 has been extensively studied for its ability to inhibit the invasive properties of various cancer cells in in vitro settings. cellbiolabs.comnih.govfrontiersin.orgjcancer.orgnih.gov These assays typically involve the use of transwell chambers or Matrigel invasion assays, which mimic the extracellular matrix that cancer cells must degrade to metastasize.

Research has demonstrated that CA-074 can significantly reduce the invasion of different cancer cell lines. For example, in studies with inflammatory breast cancer (IBC) cells, CA-074, being cell-impermeable, was used to specifically inhibit extracellular cathepsin B activity. nih.gov This resulted in a significant reduction in pericellular proteolysis and a corresponding decrease in the invasion of SUM149 IBC cells. nih.gov

In another study, the role of intracellular cathepsin B in matrix degradation and invasion was investigated. It was found that while a low concentration of CA-074 (1 μM) that primarily inhibits extracellular cathepsin B had no effect on Matrigel invasion, a higher concentration (10 μM) that could slowly permeate the cells and inhibit intracellular cathepsin B, led to a significant reduction in invasion. aacrjournals.orgnih.gov The membrane-permeant version, CA-074 methyl ester (CA-074-Me), also effectively reduced Matrigel invasion. aacrjournals.orgnih.gov

Furthermore, in colon adenocarcinoma HT29 cells that were induced to have a more mesenchymal and invasive phenotype, treatment with CA-074-Me significantly reduced their invasiveness in a transwell migration assay. nih.gov This effect was attributed to the inhibition of cathepsin B, which in turn reduces pericellular proteolysis and extracellular matrix degradation. nih.gov

The table below summarizes findings from various in vitro studies on the inhibitory effect of CA-074 and its derivatives on cancer cell invasion.

| Cell Line | Assay Type | Inhibitor | Concentration | Observed Effect on Invasion | Reference(s) |

| SUM149 (Inflammatory Breast Cancer) | Transwell Invasion Assay | CA-074 | 10 µM | Significant attenuation of invasiveness | nih.gov |

| PC3M (Prostate Carcinoma) | Matrigel Invasion Assay | CA-074 | 10 µM | Significant reduction in Matrigel invasion | aacrjournals.orgnih.gov |

| A375M (Human Melanoma) | Matrigel Invasion Assay | CA-074 | 10 µM | Significant reduction in Matrigel invasion | aacrjournals.orgnih.gov |

| HT-29/Snail (Colon Adenocarcinoma) | Transwell Migration Assay | CA-074-Me | 100 µM | Significant reduction in invasiveness | nih.govresearchgate.net |

| 4T1.2 (Breast Cancer) | In vivo metastasis model | CA-074 | Not specified in abstract | Reduced metastasis | nih.govaacrjournals.orgresearchgate.net |

Effects on Extracellular Matrix Degradation by Cathepsin B

The invasive capacity of cancer cells is critically dependent on their ability to degrade components of the extracellular matrix (ECM), a process in which cathepsin B plays a significant role. researchgate.net CA-074, as a selective inhibitor of cathepsin B, has been shown to effectively block this degradation.

Studies have demonstrated that cathepsin B can directly degrade key ECM proteins such as type IV collagen, laminin, and fibronectin. researchgate.netwjgnet.com The inhibition of this enzymatic activity by CA-074 is a key mechanism by which it reduces cancer cell invasion.

In a study using inflammatory breast cancer cells, CA-074 was shown to significantly attenuate the degradation of DQ-collagen IV, a fluorescently labeled substrate used to measure collagenolysis. nih.gov This finding directly links the inhibition of cathepsin B activity by CA-074 to a reduction in ECM degradation. nih.gov

Research on colon adenocarcinoma HT29 cells overexpressing Snail, a transcription factor that promotes an invasive phenotype, revealed that these cells have an increased ability to degrade a gelatin matrix. nih.gov Treatment with the cathepsin B inhibitor CA-074-Me resulted in a significant decrease in this gelatin degradation, indicating that cathepsin B is a key mediator of ECM proteolysis in these cells. nih.gov

Furthermore, investigations into the role of intracellular versus extracellular cathepsin B have provided more nuanced insights. While extracellular cathepsin B is a target, studies using different concentrations of CA-074 and its membrane-permeable form have highlighted that intracellular cathepsin B also contributes significantly to matrix degradation. aacrjournals.orgnih.gov The ability of higher concentrations of CA-074 or CA-074-Me to inhibit this intracellular pool of cathepsin B is crucial for effectively reducing ECM breakdown and subsequent cell invasion. aacrjournals.orgnih.gov

The table below details the effects of CA-074 on the degradation of specific extracellular matrix components as observed in various studies.

| Cell Type/System | ECM Component | Inhibitor | Observed Effect on Degradation | Reference(s) |

| SUM149 3D Cultures (Inflammatory Breast Cancer) | DQ-collagen IV | CA-074 | Significantly attenuated degradation | nih.gov |

| HT-29/Snail Cells (Colon Adenocarcinoma) | FITC-conjugated gelatin | CA-074-Me | Significant decrease in gelatin degradation | nih.gov |

| 4T1.2 Tumor Cells (Breast Cancer) | Collagen I | RNA interference-mediated knockdown of cathepsin B | Reduced collagen I degradation | nih.govaacrjournals.org |

| Purified System | Type IV collagen, laminin, fibronectin | CA-074 | Inhibition of degradation | researchgate.net |

In Vivo Research Applications of Ca 074 Excluding Clinical Human Trials

Neurological and Neurodegenerative Disease Models

CA-074 and its cell-permeable methyl ester prodrug, CA-074Me, have been investigated in several animal models of neurological and neurodegenerative diseases. These studies highlight the role of cathepsin B in the pathophysiology of these conditions and the potential of its inhibition as a therapeutic strategy.

Studies in Traumatic Brain Injury (TBI) Animal Models

Research in animal models of traumatic brain injury (TBI) has explored the effects of inhibiting cathepsin B with CA-074Me. In a study using a central fluid percussion injury (CFPI) model in adult male rats, which also involved secondary intracranial pressure (ICP) elevation, the administration of CA-074Me was found to reduce sensory hypersensitivity. nih.gov While the inhibitor did not appear to be a primary driver in preventing neuronal membrane disruption, it did alter the localization of cathepsin B and alleviate hypersensitivity, suggesting a role in late secondary pathologies following injury. nih.gov Another study noted that administration of CA-074 to mice prior to a focal TBI led to the recovery of motor function. nih.gov

Table 1: Effects of CA-074Me in a Rat Model of TBI with Secondary ICP Elevation

| Parameter Assessed | Animal Model | Treatment Group | Vehicle Control Group (10% DMSO) | Outcome |

|---|---|---|---|---|

| Neuronal Membrane Disruption | CFPI + ICP Elevation in Rats | 6.34% ± 1.28% | 10.72% ± 2.60% | No significant difference |

| Sensory Hypersensitivity (WNT Score) | CFPI + ICP Elevation in Rats | Lower WNT Scores | Higher WNT Scores | CA-074Me reduced post-injury hypersensitivity |

Data sourced from a study on diffuse TBI with secondary intracranial pressure elevation. nih.gov

Research in Cerebral Ischemia and Stroke Animal Models

In rodent models of focal cerebral infarction, the administration of CA-074Me has demonstrated neuroprotective effects against secondary degeneration in brain regions remote from the primary ischemic insult. One study using a permanent distal middle cerebral artery occlusion (dMCAO) model in rats found that while CA-074Me did not reduce the volume of the primary cortical infarction, it significantly attenuated neuronal loss and gliosis in the ipsilateral substantia nigra. nih.gov These findings suggest that the inhibition of cathepsin B can help preserve neuronal connections and protect against the cascading damage that occurs after a stroke. nih.gov The treatment was shown to enhance cortico-striatum-nigral connections, highlighting a role for CA-074 in preserving neural circuitry following ischemic injury. nih.gov

Table 2: Neuroprotective Effects of CA-074Me in a Rat Stroke Model

| Parameter | Measurement Location | Vehicle-Treated dMCAO Rats | CA-074Me-Treated dMCAO Rats | Finding |

|---|---|---|---|---|

| Relative Infarct Volume | Cortex | 14.32% ± 2.78% | 14.86% ± 4.05% | No significant difference in primary infarct size. |

| Neuronal Loss | Ipsilateral Substantia Nigra | Significant Neuronal Loss | Reduced Neuronal Loss | CA-074Me provided neuroprotection against secondary degeneration. |

| Gliosis | Ipsilateral Substantia Nigra | Significant Gliosis | Reduced Gliosis | CA-074Me attenuated the reactive glial response. |

Findings are based on a study of secondary degeneration following focal cortical infarction. nih.gov

Investigations in Alzheimer's Disease Models and Amyloid Beta Processing

The role of CA-074Me in the context of Alzheimer's disease (AD) has been investigated using transgenic mouse models that replicate aspects of the disease's pathology, particularly the accumulation of amyloid-beta (Aβ) peptides. In vivo treatment of London APP mice, which express the wild-type (WT) β-secretase site of the amyloid precursor protein (APP), with CA-074Me resulted in a significant improvement in memory deficits as assessed by the Morris water maze test. nih.gov This functional improvement was correlated with a reduction in AD-related pathology, including decreased amyloid plaque load and lower levels of both Aβ40 and Aβ42 in the brain. nih.gov The study indicated that these effects were specific to the processing of the WT β-secretase site, as the inhibitor had no effect in mice expressing the Swedish mutant β-secretase site of APP. nih.gov This suggests that cathepsin B is involved in the β-secretase processing of APP in the most common form of AD. nih.govnih.gov

Table 3: Effects of CA-074Me on Pathology and Memory in an AD Mouse Model (London APP)

| Outcome Measure | Effect of CA-074Me Treatment |

|---|---|

| Memory Deficit (Morris Water Maze) | Substantial Improvement |

| Amyloid Plaque Load | Reduced |

| Brain Aβ40 Levels | Decreased |

| Brain Aβ42 Levels | Decreased |

| C-terminal β-secretase Fragment | Reduced |

Results are from studies in transgenic mice expressing the wild-type β-secretase site of APP. nih.gov

Effects on Neuronal Cell Survival and Neuroprotection in Animal Studies

The neuroprotective properties of CA-074 extend to promoting neuronal cell survival in various models of neurological injury. As detailed in the context of cerebral ischemia, CA-074Me treatment reduced the secondary loss of neurons in the substantia nigra of rats following a cortical stroke. nih.gov This demonstrates a capacity to interfere with the degenerative processes that are triggered by an initial injury. By attenuating gliosis and preserving neuronal connections, CA-074 contributes to a more favorable environment for neuronal survival. nih.gov Further studies in TBI and stroke models have consistently pointed towards the neuroprotective potential of cathepsin B inhibition, linking it to the reduction of neuronal loss and the preservation of neurological function. acs.org

Application in Experimental Autoimmune Encephalomyelitis (EAE) Models

Experimental autoimmune encephalomyelitis (EAE) is a widely used animal model for multiple sclerosis. Research has explored the therapeutic effect of CA-074 in this model. In a study using female SJL/J mice induced with EAE, the administration of CA-074 was shown to ameliorate optic neuritis and retinopathy. nih.gov This protective effect was attributed to a reduction in inflammation, as evidenced by decreased levels of iNOS and NFkB, which are markers of inflammation. nih.gov Furthermore, treatment with CA-074 led to a reduction in demyelination and axonal injury in the EAE mice, as indicated by the preservation of myelin basic protein (MBP). nih.gov

Table 4: Therapeutic Outcomes of CA-074 in EAE-Induced Optic Neuritis and Retinopathy in Mice

| Pathological Feature | EAE Model (Vehicle) | EAE Model + CA-074 | Outcome |

|---|---|---|---|

| Optic Neuritis | Present | Ameliorated | Reduced inflammation and axonal injury |

| Retinopathy | Present | Ameliorated | Confirmed by reduced GFAP expression |

| Demyelination | Increased | Reduced | Indicated by preservation of Myelin Basic Protein (MBP) |

| Inflammation Markers (iNOS, NFkB) | Elevated | Reduced | CA-074 reduced inflammatory markers |

Findings from a study in SJL/J mice with EAE. nih.gov

Oncology Research in Animal Models

The application of CA-074 has also been explored in the context of oncology, specifically concerning cancer metastasis. In an immunocompetent 4T1.2 mouse model of breast cancer, which spontaneously develops bone metastases, the intraperitoneal administration of CA-074 significantly reduced metastasis to both the lungs and bone. acs.orgsemanticscholar.org Notably, this anti-metastatic effect was observed even when treatment was initiated at a later stage, after primary tumors were removed and micrometastases were already established, suggesting a role for cathepsin B in the later stages of metastatic outgrowth. acs.org The study found that while the broad-spectrum cysteine cathepsin inhibitor JPM-OEt did not reproduce this effect, the highly selective inhibition of cathepsin B by CA-074 was effective, highlighting the specific role of this protease in the metastatic process. acs.orgsemanticscholar.org

Table 5: Effect of CA-074 on Metastasis in a 4T1.2 Breast Cancer Mouse Model

| Treatment Group | Metastasis to Lung | Metastasis to Bone |

|---|---|---|

| Vehicle | Observed | Observed |

| CA-074 | Significantly Decreased | Significantly Decreased |

| JPM-OEt (Broad Spectrum Inhibitor) | No Significant Decrease | No Significant Decrease |

Data from an in vivo study on the role of cathepsin B in breast cancer metastasis. acs.org

Impact on Tumor Progression in Preclinical Models

Research in preclinical models of breast cancer has investigated the effect of the selective cathepsin B inhibitor, CA-074, on primary tumor growth. In a study utilizing the 4T1.2 murine mammary carcinoma model, which is known for its aggressive growth and spontaneous metastasis, the administration of CA-074 did not have a discernible impact on the growth of the primary tumor. aacrjournals.orgnih.gov This suggests that while cathepsin B is implicated in the broader process of cancer progression, its direct inhibition by CA-074 may not be sufficient to halt the proliferation of cancer cells at the primary site in this specific model. aacrjournals.orgnih.gov The primary therapeutic benefit observed in these studies was related to the inhibition of metastatic spread, rather than the reduction of the primary tumor volume. aacrjournals.orgnih.gov

Studies on Metastasis Inhibition (e.g., Bone Metastasis in Breast Cancer Models)

The role of CA-074 in preventing cancer metastasis has been a significant area of preclinical investigation, particularly in the context of breast cancer bone metastasis. Cathepsin B, the target of CA-074, is a protease that plays a critical role in the degradation of the extracellular matrix, a key step in tumor cell invasion and metastasis. aacrjournals.orgnih.gov

In the immunocompetent 4T1.2 model of breast cancer, which reliably develops spontaneous bone metastases, administration of the highly selective cathepsin B inhibitor CA-074 has been shown to significantly reduce the incidence of metastasis. aacrjournals.orgnih.govthailandmedical.news Treatment with CA-074 led to a notable decrease in metastatic lesions in both the lungs and bones (specifically the spine). aacrjournals.orgnih.gov Histopathological analysis confirmed these findings, with undetectable tumor nodules in the lungs and spines of mice treated with CA-074, in stark contrast to control groups. aacrjournals.orgnih.gov

Further studies have demonstrated that the metastasis-suppressing effect of CA-074 is maintained even when treatment is initiated at a later stage of the disease, suggesting a role for cathepsin B in the outgrowth of metastatic colonies. aacrjournals.orgnih.gov The specificity of this effect to cathepsin B inhibition is highlighted by the observation that a broad-spectrum cysteine cathepsin inhibitor, JPM-OEt, did not produce the same reduction in metastasis. aacrjournals.orgnih.gov

| Preclinical Model | Cancer Type | Key Findings with CA-074 | Reference |

|---|---|---|---|

| 4T1.2 Murine Mammary Carcinoma | Breast Cancer | Significantly decreased metastasis to both lung and bone. | aacrjournals.org |

| 4T1.2 Murine Mammary Carcinoma | Breast Cancer | Metastasis suppression was maintained in a late treatment setting. | aacrjournals.org |

| 4T1.2 Murine Mammary Carcinoma | Breast Cancer | Visible metastatic nodules in lung and spine were undetectable after treatment. | aacrjournals.org |

Research in Other Preclinical Disease Models

Hepatic Lipotoxicity Studies in Animal Models

Based on the available scientific literature, there are no specific in vivo studies focusing on the application of CA-074 in animal models of hepatic lipotoxicity.

Role in Inflammatory Processes in Animal Models (e.g., Acute Pancreatitis)

CA-074, and its cell-permeable methyl ester form CA-074me, have been evaluated in animal models of acute pancreatitis, an inflammatory condition of the pancreas. physiology.orgnih.gov Intrapancreatic activation of the digestive enzyme trypsinogen (B12293085) is a critical initiating event in this disease. physiology.org

Studies have shown that the administration of CA-074me can markedly reduce the severity of acute pancreatitis in two different rodent models: secretagogue-induced pancreatitis in mice and duct infusion-elicited pancreatitis in rats. physiology.org A key finding from this research is that CA-074me significantly prevents the intrapancreatic activation of trypsinogen. physiology.org This supports the hypothesis that the lysosomal enzyme cathepsin B plays a crucial role in mediating this pathological activation of trypsinogen in the early stages of pancreatitis. physiology.org

Furthermore, in a rat model of pancreatic contusion and laceration, early treatment with CA-074me was found to effectively block apoptosis (programmed cell death) of pancreatic acinar cells. researchgate.net This protective effect against cell death highlights another potential therapeutic mechanism of cathepsin B inhibition in acute pancreatic injury. nih.govresearchgate.net

| Animal Model | Disease Model | Form of CA-074 Used | Key Findings | Reference |

|---|---|---|---|---|

| Mice | Secretagogue-induced pancreatitis | CA-074me | Reduced severity of pancreatitis and intrapancreatic trypsinogen activation. | physiology.org |

| Rats | Duct infusion-elicited pancreatitis | CA-074me | Substantially reduced the severity of pancreatitis. | physiology.org |

| Rats | Pancreatic contusion and laceration | CA-074me | Effectively blocked acinar cell apoptosis. | researchgate.net |

Investigations in Infectious Disease Models (e.g., Trypanosoma brucei brucei, SARS-CoV-2)

The utility of CA-074 as a research tool has been explored in preclinical models of infectious diseases, targeting pathogen- or host-encoded cathepsin B.

Trypanosoma brucei brucei

SARS-CoV-2

In the context of the COVID-19 pandemic, the role of host cell proteases in the entry of the SARS-CoV-2 virus has been a subject of intense research. In human induced pluripotent stem cell (iPSC)-derived neuron models, the cell-permeable prodrug CA-074-ME has been shown to effectively block neuronal infection by SARS-CoV-2. thailandmedical.newsbiorxiv.org This research indicates that cathepsin B is a crucial host factor for the cleavage of the SARS-CoV-2 spike protein, which is necessary for viral entry into these cells. thailandmedical.newsbiorxiv.org In these neuronal models, CA-074-ME demonstrated a significant reduction in viral infection, by as much as 90%, highlighting the importance of cathepsin B over cathepsin L in this particular cellular context. thailandmedical.newsbiorxiv.org

| Infectious Agent | Preclinical Model | Form of CA-074 Used | Key Findings | Reference |

|---|---|---|---|---|

| Trypanosoma brucei brucei | In vitro parasite culture | CA-074 | Inhibited parasitic cathepsin B (TbCatB) but did not affect parasite survival. | benthamopen.com |

| SARS-CoV-2 | Human iPSC-derived neurons | CA-074-ME | Reduced viral infection by up to 90%, indicating a critical role for host cathepsin B in viral entry. | thailandmedical.newsbiorxiv.org |

Advanced Methodological Approaches in Ca 074 Research

Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS) in Cathepsin B Activity Assessment

Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS) is a global, unbiased cleavage profiling approach used to assess the activity of proteases against a diverse library of peptide substrates nih.govresearchgate.net. CA-074 has been applied in MSP-MS assays to characterize its inhibitory effects on the diverse peptide cleavages performed by cathepsin B nih.govacs.org.

Studies utilizing MSP-MS have shown that CA-074 inhibits diverse cleavages of peptide substrates by cathepsin B at both acidic (pH 4.6) and neutral (pH 7.2) pH conditions nih.govresearchgate.netacs.org. This approach provides detailed information about the range of substrates whose cleavage by cathepsin B is affected by CA-074, complementing data obtained from traditional single-substrate assays nih.govacs.org. For instance, MSP-MS assays have evaluated CA-074 inhibition of peptide cleavages by cathepsin B after pre-incubation with the inhibitor at different pH values, such as pH 4.6 and pH 7.2 nih.gov.

Application of CA-074 in Enzyme Kinetics and Protease Assays (e.g., Fluorogenic Substrates)

CA-074 is widely used in enzyme kinetics and protease assays, particularly with fluorogenic substrates, to measure cathepsin B activity and evaluate the inhibitor's potency and mechanism nih.govacs.orgacs.org. Fluorogenic substrates, such as Z-Phe-Arg-7-amino-4-methylcoumarin (Z-Phe-Arg-AMC) and Z-Arg-Arg-AMC, are commonly employed because they release a fluorescent signal upon cleavage by cathepsin B, allowing for continuous monitoring of enzyme activity nih.govacs.orgacs.orgbenthamopen.com.

Kinetic analyses using these substrates have demonstrated that CA-074 is a potent inhibitor of cathepsin B with nanomolar potency medchemexpress.comtocris.com. The inhibitory potency of CA-074 has been assessed across a range of concentrations and at different pH values, revealing pH-dependent inhibition nih.govacs.org. Studies have shown that CA-074 is most effective at inhibiting cathepsin B at acidic pH (e.g., pH 4.6), which corresponds to the typical lysosomal environment, but also exhibits inhibitory activity at neutral pH (e.g., pH 7.2) nih.govresearchgate.netacs.org.

CA-074 has been shown to be an irreversible inhibitor of cathepsin B at various pH conditions, including pH 4.6, pH 5.5, and pH 7.2 nih.govacs.org. This irreversible nature is a key feature contributing to its effectiveness as a research tool.

While CA-074 is considered selective for cathepsin B, particularly over cathepsins H and L at certain concentrations and pH values, some studies indicate potential off-target effects or reduced specificity under specific conditions, such as in the presence of reducing agents or at higher concentrations medchemexpress.comacs.orgbenthamopen.comtocris.comresearchgate.net. However, it is generally used to define cathepsin B-specific activity in complex biological samples acs.orgnih.gov.

Data from kinetic studies can be used to determine key parameters such as IC50 (inhibitor concentration causing 50% inhibition), Ki (inhibition constant), kobs (observed rate constant of inactivation), and kinact/Ki (second-order rate constant for irreversible inhibition) nih.govacs.org.

Here is an example of how kinetic data might be presented:

| pH | IC50 (nM) | Ki (nM) | kinact (min⁻¹) | kinact/Ki (M⁻¹s⁻¹) |

| 4.6 | ~2-5 | - | - | - |

| 5.5 | - | - | - | - |

| 7.2 | >100 | - | - | - |

Structural Biology Studies of Cathepsin B-CA-074 Interactions (e.g., X-ray Crystal Structure)

Structural biology techniques, particularly X-ray crystallography, have been instrumental in elucidating the precise binding mode and interaction features between CA-074 and cathepsin B nih.govrcsb.orgresearchgate.netnih.gov. The X-ray crystal structure of bovine cathepsin B in complex with CA-074 (e.g., PDB ID: 1QDQ) has been determined, providing atomic-level details of the interaction rcsb.orgresearchgate.net.

These structures reveal that CA-074 forms a covalent bond with the catalytic cysteine residue (Cys29) of cathepsin B rcsb.org. The inhibitor's epoxysuccinyl group reacts with the sulfur atom of this cysteine rcsb.org. The structure also highlights the interactions of the peptide portion of CA-074 with the enzyme's subsites, particularly the S2' subsite nih.govnih.gov.

A key feature of cathepsin B is its occluding loop, which influences its substrate specificity and exopeptidase activity nih.govplos.org. Structural studies with CA-074 have shown interactions between the inhibitor, particularly its C-terminal carboxylate group, and residues within the occluding loop (e.g., His110 and His111 in mammalian cathepsin B) nih.govnih.gov. These interactions are suggested to be pH-dependent and contribute to the observed pH-dependent inhibition of cathepsin B by CA-074 nih.govacs.org.

Molecular docking studies, often guided by crystal structure data, further support the understanding of pH-dependent interactions and binding energies of CA-074 with cathepsin B nih.govresearchgate.netacs.org. These studies predict more favorable interactions at acidic pH compared to neutral pH, aligning with the kinetic data nih.govacs.org.

Crystal structures of cathepsin B from other organisms, such as Trypanosoma brucei, in complex with CA-074 have also been determined, revealing both conserved and unique features of the interaction across different species plos.org.

Use of CA-074 in Gene Knockout and Genetic Studies for Cathepsin B Validation

While genetic approaches like gene knockout directly ablate the expression of cathepsin B, pharmacological inhibitors like CA-074 are frequently used in conjunction with or to complement these studies nih.govnih.gov. CA-074 serves as a tool to pharmacologically inhibit cathepsin B activity and thus phenocopy the effects of genetic deletion, helping to validate the role of cathepsin B in specific biological processes nih.govnih.gov.

For example, in studies related to neurological disorders or traumatic brain injury, CA-074Me administration has been used to inhibit cathepsin B and the resulting effects on pathology and behavioral deficits have been compared to those in cathepsin B knockout mice nih.govnih.gov. Such comparative studies provide valuable evidence for validating cathepsin B as a therapeutic target nih.govnih.gov. It is important to note that while CA-074 is considered selective, the use of genetic controls helps to definitively attribute observed effects to cathepsin B inhibition researchgate.net.

Comparative Research and Future Research Directions

Comparative Analysis of CA-074 with Other Protease Inhibitors

CA-074 is a well-established inhibitor of cathepsin B, demonstrating high potency and selectivity compared to other cysteine cathepsins like cathepsin H and L under non-reducing conditions. medchemexpress.comtocris.comebi.ac.uk Its inhibitory mechanism, similar to that of E-64, involves irreversible inactivation through S-alkylation of the catalytic cysteine residue, leading to the opening of the epoxide ring. ebi.ac.uk However, unlike E-64 which interacts with the Sn subsites of cysteine proteases, CA-074's cathepsin B specificity is attributed to its binding within the prime-side subsites (Sn'), facilitated by interactions with the enzyme's 'occluding loop'. ebi.ac.uknih.gov Specifically, the C-terminal carboxyl group of CA-074 is thought to form ionic interactions with histidine residues (His110 and His111) in the S2' subsite of cathepsin B, particularly at acidic pH. nih.govgoogle.comacs.orgnih.gov

Studies comparing CA-074 with E-64 in rat liver homogenates showed that CA-074 was more efficient at lower concentrations in inhibiting cathepsin B activity. researchgate.net E-64, a broad-spectrum cysteine protease inhibitor, completely blocked enzyme activity at higher concentrations, indicating its effect on multiple papain-like cysteine peptidases. researchgate.net

Nitroxoline (B368727), another compound studied for its inhibitory effects on cathepsin B, has been compared to CA-074. In various human transformed and cancer cell lines, both CA-074 (10 µM) and nitroxoline (100 µM) inhibited the release of AMC from a substrate, albeit with different efficiencies. nih.gov Nitroxoline and CA-074 have also shown similar effects in reducing tumor growth in mouse models, suggesting that nitroxoline's anti-tumor activity is partly due to cathepsin B inhibition. researchgate.netoncotarget.com However, nitroxoline is a low-molecular-weight inhibitor without the peptidyl structure of CA-074, potentially offering better bioavailability and resistance to proteolytic degradation. google.com Nitroxoline has been reported to be a reversible inhibitor of cathepsin B, in contrast to the irreversible nature of CA-074. oncotarget.com

CA-074 methyl ester (CA-074Me), a cell-permeable derivative of CA-074, is converted intracellularly to the active CA-074 by cellular esterases. nih.govctdbase.orgnih.gov While designed to improve cellular uptake, studies have shown that CA-074Me may exhibit lower selectivity than CA-074 and can also inactivate cathepsin L, particularly under reducing intracellular conditions. google.comresearchgate.netbenthamopen.comresearchgate.netnih.gov This contrasts with CA-074, which has been shown to selectively inhibit intracellular cathepsin B without affecting cathepsin L in murine fibroblasts. researchgate.netnih.gov

Comparative inhibitory data highlights the distinct properties of these inhibitors:

| Inhibitor | Target(s) | Mechanism | Selectivity (vs Cat L/H) | Cell Permeability | Notes |

| E-64 | Broad-spectrum Cysteine Proteases | Irreversible | Low | Limited | Natural peptidyl epoxide. ebi.ac.uk |

| CA-074 | Cathepsin B (selective) | Irreversible | High (non-reducing) | Low | Synthetic analogue of E-64, pH-dependent inhibition. medchemexpress.comtocris.comebi.ac.uknih.gov |

| CA-074Me | Cathepsin B, Cathepsin L (under reducing) | Irreversible | Lower than CA-074 | High | Pro-inhibitor converted to CA-074 intracellularly. google.comnih.govresearchgate.netresearchgate.net |

| Nitroxoline | Cathepsin B, others | Reversible | Variable | High | Low molecular weight, non-peptidyl structure, also affects CatL. google.comnih.govoncotarget.com |

| E64c | Cysteine Proteases (including Cat B) | Irreversible | Lower than CA-074 for Cat B specificity | Variable | Active form of E-64d. nih.gov |

Studies in non-human primate models of brain ischemia comparing E64c and CA-074 showed that E64c resulted in better neuronal cell survival (84%) compared to CA-074 (67%). frontiersin.org

Interspecies Comparative Studies of Cathepsin B Inhibition by CA-074

The effectiveness of CA-074 in inhibiting cathepsin B can vary across different species, reflecting structural and functional differences in the enzyme. Notably, plant cathepsin B exhibits lower susceptibility to CA-074 inhibition compared to its human counterpart. frontiersin.orgmdpi.comresearchgate.net For instance, complete inhibition of plant cathepsin B requires significantly higher concentrations of CA-074 (e.g., 1 mM in plants) than those effective against human cathepsin B (nM range). medchemexpress.comtocris.comfrontiersin.orgmdpi.com

This difference in sensitivity is consistent with the design of CA-074, which was developed to exploit the pronounced peptidyldipeptidase activity of human cathepsin B. frontiersin.org Plant cathepsin B generally displays reduced exopeptidase activity compared to the human enzyme, contributing to its lower affinity for CA-074. frontiersin.org Studies on barley leaf extracts, for example, showed that CA-074 inhibited proteolytic activity with IC50 values in the micromolar range for cathepsin B/L substrates, in contrast to the nanomolar range inhibition observed with the broad-spectrum cysteine protease inhibitor E-64 and a specific cathepsin L inhibitor. mdpi.com This lower sensitivity of plant cathepsin B-like enzymes to CA-074 has also been reported for the enzyme from radish (Raphanus sativus). mdpi.comresearchgate.net

The pH optimum for cathepsin B activity can also differ between species and even within different cellular compartments, influencing inhibitor efficacy. While human cathepsin B functions optimally at the acidic lysosomal pH of 4.6, it can also be active at neutral pH in other cellular locations. nih.govacs.orgacs.org CA-074 demonstrates a preference for inhibiting human cathepsin B at acidic pH (4.6), with significantly higher potency (nM range) compared to neutral pH (7.2), where its potency is reduced by over 100-fold. nih.govacs.orgnih.govacs.org This pH-dependent inhibition is linked to the free C-terminal carboxyl group of CA-074 and its interactions with specific histidine residues in the enzyme's active site. nih.govacs.orgnih.gov

Unraveling Non-Cathepsin B Targets or Off-Target Effects of CA-074 in Specific Contexts

While CA-074 is widely regarded as a selective inhibitor of cathepsin B, particularly in its active form and under non-reducing conditions, research has revealed instances of off-target effects or inhibition of other proteases in specific contexts. tocris.comebi.ac.ukresearchgate.netbenthamopen.comresearchgate.netnih.gov

Furthermore, studies investigating the mechanism of necrotic cell death have indicated potential non-cathepsin B targets for CA-074Me. While CA-074Me blocks lysosome rupture and necrotic cell death induced by various agents, experiments using cathepsin-deficient cells suggest that cathepsins B and C are not required for this blocking effect. researchgate.netplos.org This points towards the involvement of a different protease or target that is susceptible to CA-074Me inhibition in this specific context. plos.org The identification of this CA-074Me-dependent protease could provide crucial insights into the mechanisms controlling necrotic cell death. plos.org

In some instances, high concentrations of CA-074 have been reported to inhibit other cysteine cathepsins in humans, such as cathepsin S and V. researchgate.net While CA-074 displays a strong preference for cathepsin B, particularly at acidic pH, the possibility of inhibiting other related proteases at higher concentrations or in specific cellular environments exists. nih.govresearchgate.net

The cell permeability difference between CA-074 and CA-074Me also contributes to their distinct effects and potential off-target activities. CA-074, being less cell-permeable, is more effective at inhibiting extracellular cathepsin B, while the cell-permeable CA-074Me is used to target intracellular cathepsin B. google.comnih.govoncotarget.com However, the intracellular conversion of CA-074Me to CA-074 and the reducing environment can influence its selectivity. researchgate.netresearchgate.netnih.gov

Future Research Avenues for CA-074 in Lysosomal Biology and Protease Research

Future research on CA-074 can explore several promising avenues to deepen our understanding of lysosomal biology and the roles of proteases.

One critical area is to further investigate the pH-dependent inhibition of cathepsin B by CA-074. nih.govacs.orgnih.govacs.org Given that cathepsin B can translocate from acidic lysosomes to more neutral cellular environments in various disease states, understanding the precise molecular interactions and inhibitory efficacy of CA-074 at different pH values is crucial. nih.govacs.orgacs.org Future studies could explore the potential of developing CA-074 derivatives or optimizing administration strategies to selectively inhibit cathepsin B activity in specific subcellular compartments based on pH differences. nih.govnih.gov

Further research is also needed to fully characterize the potential off-target effects of CA-074 and CA-074Me, particularly under reducing intracellular conditions and in various cell types. researchgate.netbenthamopen.com Identifying the specific proteases or other targets inhibited by these compounds in different cellular contexts will help refine their use as selective tools and avoid misinterpretations of experimental results. Studies utilizing cathepsin knockout cell lines or animal models in conjunction with inhibitor studies can help dissect on-target versus off-target effects. escholarship.org

Exploring the interspecies differences in cathepsin B inhibition by CA-074 remains an important area. Detailed structural and functional comparisons of cathepsin B from various organisms could shed light on the molecular basis for the observed differences in inhibitor sensitivity. This could have implications for using CA-074 as a research tool in different biological systems or for developing inhibitors targeting cathepsin B in specific species, such as pathogens or agricultural pests.

Investigating the potential therapeutic applications of CA-074 or its derivatives in various diseases where cathepsin B is implicated, such as cancer, neurodegenerative disorders, and inflammatory conditions, is an ongoing area of research. nih.govbio-gems.comexplorationpub.comfrontiersin.org Future studies could focus on improving the pharmacokinetic properties and cellular delivery of CA-074, potentially through the development of novel pro-inhibitors or targeted delivery systems, while maintaining or enhancing its selectivity. google.comnih.gov

Finally, CA-074 can serve as a valuable tool for the discovery and characterization of novel cathepsin B substrates and interacting proteins. Using CA-074 in activity-based protein profiling or pull-down assays could help identify the specific cellular processes and pathways regulated by cathepsin B activity, further expanding our understanding of lysosomal biology and protease function.

Q & A

Q. What distinguishes CA-074 from its methyl ester derivative (CA-074 Me) in experimental applications?

CA-074 is a selective, irreversible inhibitor of cathepsin B (CatB) but lacks cell permeability. CA-074 Me, a methyl ester derivative, is cell-permeable and converted intracellularly by esterases to active CA-074. While CA-074 selectively inhibits CatB in living cells, CA-074 Me may transiently inhibit other cysteine proteases (e.g., cathepsin L) in certain redox conditions (e.g., thiol depletion) . Researchers must validate intracellular conversion rates and specificity using controls like thiol-depleted cell models (e.g., GSH-depleted HL-60 cells) .

Q. How should researchers optimize CA-074 concentrations for in vitro experiments?

CA-074 exhibits pH-dependent inhibition: it is 100-fold more potent at pH 4.6 (lysosomal) than at pH 7.2 (cytosolic/extracellular). For example, IC₅₀ values range from 2–5 nM at pH 4.6 vs. >200 nM at pH 7.2 . In cell-based assays, use 10–50 µM CA-074 Me (to ensure intracellular uptake) and confirm inhibition via fluorogenic substrates (e.g., Z-FR-AMC) or immunoblotting for CatB substrates (e.g., Aβ reduction in neuronal models) .

Q. What are the critical physicochemical properties of CA-074 for experimental design?

Advanced Research Questions

Q. How do redox conditions influence CA-074 selectivity in cellular models?

Under reducing conditions (e.g., 1.4 mM DTT or endogenous glutathione), CA-074 loses specificity and inhibits cathepsin L (CatL). This occurs via thiol-mediated activation of the inhibitor’s reactive epoxide group. For example, in HL-60 cells, CA-074 reduces CatL activity by 99% under DTT treatment . To maintain selectivity, use CA-074 (not CA-074 Me) in non-reducing buffers and validate protease activity with isoform-specific substrates (e.g., Z-Gly-Pro-Arg-AMC for CatB vs. Z-Phe-Arg-AMC for CatL) .

Q. What methodological discrepancies arise when translating CA-074 effects from in vitro to in vivo models?

In vivo efficacy varies by model:

- London APP mice : CA-074 Me reduces Aβ plaques and improves memory, but no effect is seen in Swedish/London APP mice, suggesting strain-dependent CatB roles in amyloid processing .

- 4T1.2 tumor models : CA-074 inhibits metastasis (lung/bone) without affecting primary tumor growth, implicating CatB in extracellular matrix remodeling . Use tissue-specific CatB activity assays (e.g., brain homogenates for Aβ quantification) and control for blood-brain barrier permeability (e.g., intracerebroventricular injection in guinea pigs) .

Q. How can researchers resolve contradictions in CA-074’s reported effects on lysosomal pathways?

CA-074’s inhibition of lysosomal ceramide-induced apoptosis (e.g., in KHYG-1 cells) depends on cell type and CatB’s subcellular localization. For example, lysosomal ceramide accumulation persists post-CA-074 Me treatment, but apoptosis is blocked via cytosolic CatB inhibition. Use shRNA knockdown (e.g., CTSB-specific lentivirus) to confirm CatB-specific effects and rule off-target protease crosstalk .

Methodological Best Practices

Q. How should researchers validate CatB inhibition in complex cellular systems?

- Step 1 : Measure CatB activity fluorometrically (e.g., Z-Arg-Arg-AMC hydrolysis) in lysates treated with/without CA-074.

- Step 2 : Use immunoblotting to track CatB-dependent substrates (e.g., XIAP degradation in apoptosis assays) .

- Step 3 : Cross-validate with CatB-null cells or CRISPR-Cas9 knockout models to confirm inhibitor specificity .

Q. What controls are essential for CA-074 experiments in animal models?

- Pharmacokinetic controls : Monitor plasma half-life (CA-074: ~30 min; CA-074 Me: ~2 hours) and adjust dosing schedules (e.g., intraperitoneal vs. intravenous) .

- Tissue-specific controls : Quantify CatB activity in target organs (e.g., brain, liver) post-mortem to confirm inhibitor penetration .

Data Interpretation and Limitations

Q. Why might CA-074 fail to inhibit CatB in certain cell lines?

Low esterase activity (required for CA-074 Me activation) or high CatB redundancy (e.g., compensatory upregulation of CatL) can reduce efficacy. Pre-test esterase activity using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) and combine CA-074 with CatL inhibitors (e.g., Z-FA-FMK) in dual-protease models .

Q. How do researchers address pH-dependent variability in CatB inhibition?

Adjust CA-074 concentrations based on subcellular pH:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.